1-Naphthalen-1-yl-3-tritylurea

Description

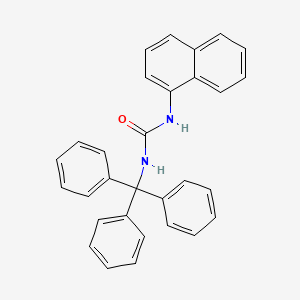

1-Naphthalen-1-yl-3-tritylurea is a urea derivative featuring a naphthalene group at the 1-position and a trityl (triphenylmethyl) group at the 3-position of the urea backbone. The trityl group confers significant steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula |

C30H24N2O |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-naphthalen-1-yl-3-tritylurea |

InChI |

InChI=1S/C30H24N2O/c33-29(31-28-22-12-14-23-13-10-11-21-27(23)28)32-30(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26/h1-22H,(H2,31,32,33) |

InChI Key |

QABJVSLIGRSXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-tritylurea typically involves the reaction of 1-naphthylamine with trityl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Reaction of 1-naphthylamine with trityl isocyanate: This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-tritylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically targets the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction primarily affects the urea moiety, converting it to the corresponding amine.

Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring. For example, halogenation using chlorine or bromine can introduce halogen atoms into the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalen-1-yl-3-tritylurea has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an additive in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-tritylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition studies, this compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-Naphthalen-1-yl-3-tritylurea, differing primarily in substituents and functional groups. Key comparisons are outlined below:

1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)

- Structure : Ethyl group replaces the trityl moiety.

- Properties : Reduced steric hindrance compared to trityl, likely enhancing solubility in polar solvents.

- Applications : Serves as a simpler model for studying urea-naphthalene interactions in host-guest chemistry .

Key Data :

Property Value Molecular Weight 214.27 g/mol SMILES O=C(NCC)Nc2cccc1ccccc12 InChi InChI=1S/C13H14N2O/...

1,3-Di-1-naphthylurea

- Structure : Two naphthalen-1-yl groups attached to urea.

- Applications : Used in supramolecular assemblies and as a fluorescence probe .

1-(Diaminomethylidene)-3-naphthalen-2-ylurea Hydrochloride (CAS 74051-58-4)

- Structure: Naphthalen-2-yl substituent and a guanidine-like diamino group.

- Properties : Enhanced basicity due to the protonated guanidine moiety; altered regiochemistry (2- vs. 1-naphthalenyl) may affect binding selectivity.

1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea

- Structure : Thiourea backbone with a thiophene carbonyl substituent.

- Properties : Sulfur atom introduces stronger hydrogen-bonding acceptor capacity; thiophene enhances electronic conjugation.

- Applications : Explored in coordination chemistry and as a ligand for metal complexes .

Structural and Functional Comparison Table

| Compound | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | R₁ = Naphthalen-1-yl, R₂ = Trityl | ~439.5 (estimated) | High steric bulk, lipophilic, potential for crystal engineering |

| 1-Ethyl-3-naphthalen-1-ylurea | R₁ = Naphthalen-1-yl, R₂ = Ethyl | 214.27 | Simplified model for urea-naphthalene interactions |

| 1,3-Di-1-naphthylurea | R₁ = R₂ = Naphthalen-1-yl | 340.38 | Dual aromatic systems, strong π-π stacking |

| 1-(Diaminomethylidene)-3-naphthalen-2-ylurea HCl | R₁ = Naphthalen-2-yl, R₂ = Diaminomethylidene | ~315.8 (base) + HCl | Regiochemical variation, enhanced basicity |

| 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | R₁ = Naphthalen-1-yl, R₂ = Thiophen-2-carbonyl | ~338.4 (estimated) | Thiourea linkage, sulfur-based electronic effects |

Research Findings and Implications

- Toxicity Considerations: While direct toxicological data for this compound are absent, naphthalene derivatives are associated with respiratory and hepatic toxicity, as noted in large-scale screenings of naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene .

- Synthetic Challenges : Introducing the trityl group requires specialized protecting-group strategies, contrasting with the straightforward alkylation or acylation used for ethyl or thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.